

3-O-Methylcholesterol structural analysis

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Compound of Interest

Compound Name: *Cholesterol methyl ether*

Cat. No.: *B073856*

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An In-depth Technical Guide to the Structural Analysis of 3-O-Methylcholesterol

Abstract

3-O-Methylcholesterol, also known as cholestryl methyl ether, is a critical derivative of cholesterol used in various biochemical and pharmaceutical research areas, including the study of lipid interactions and membrane dynamics.^[1] Its structure, while closely related to its parent molecule, presents unique analytical features due to the methylation of the 3 β -hydroxyl group. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 3-O-Methylcholesterol. We move beyond simple data reporting to explain the causal-driven methodologies and interpretative logic required for unambiguous characterization. This document serves as a practical reference for scientists engaged in sterol chemistry, metabolomics, and drug development.

Introduction: The Analytical Imperative

Cholesterol's biological significance is well-established, acting as a precursor to steroid hormones and a crucial component of cell membranes.^{[2][3]} Chemical modification of its 3 β -hydroxyl group, as in 3-O-Methylcholesterol, alters its hydrogen bonding capability, providing a unique tool to probe membrane architecture and protein-lipid interactions.^[4] However, confirming the success and specificity of this modification requires a rigorous and orthogonal analytical strategy.

The primary analytical challenge is to confirm not only the addition of a methyl group and the corresponding increase in molecular weight but also its precise location at the C3 oxygen. This guide outlines a synergistic workflow, leveraging Mass Spectrometry, Nuclear Magnetic

Resonance, Infrared Spectroscopy, and X-ray Crystallography to build an unassailable structural proof.

Comparative Physicochemical Properties

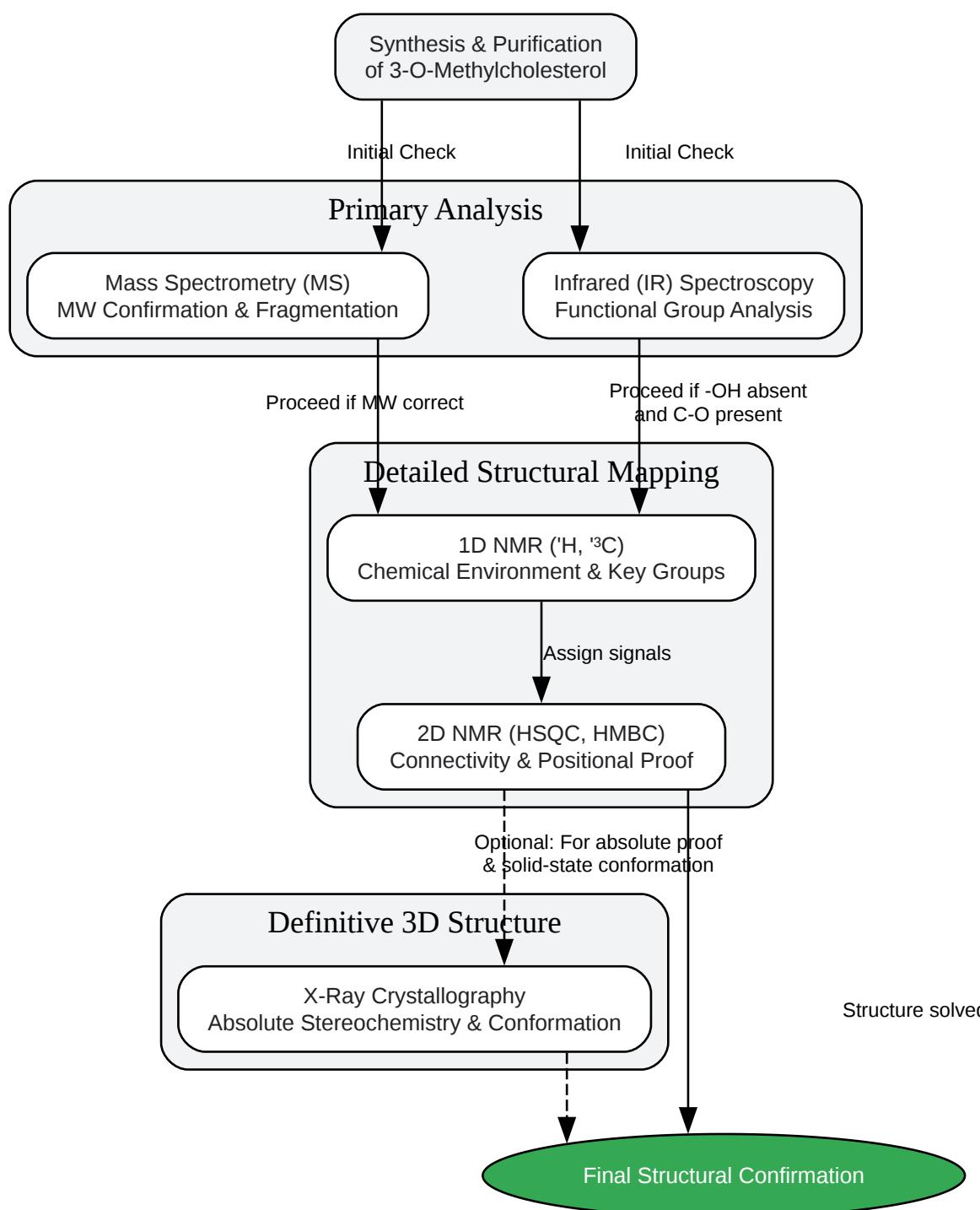
A foundational understanding begins with the key physical differences between the parent compound and its methylated analogue.

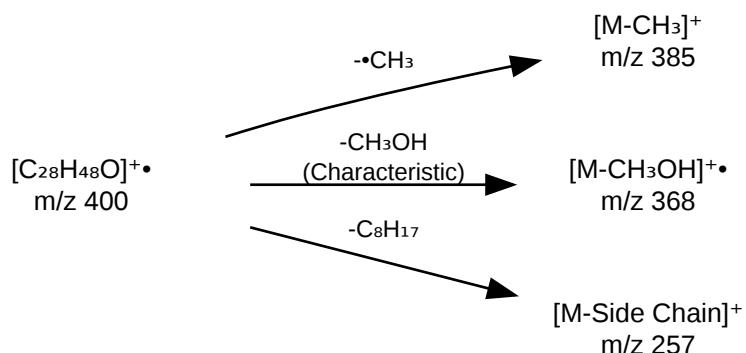
Property	Cholesterol	3-O-Methylcholesterol	Reference
Molecular Formula	C ₂₇ H ₄₆ O	C ₂₈ H ₄₈ O	[5] [6]
Molecular Weight	386.65 g/mol	400.7 g/mol	[5] [6]
Hydrogen Bond Donor	Yes (1)	No	
Hydrogen Bond Acceptor	Yes (1)	Yes (1, ether oxygen)	
XLogP3-AA	~8.8	~9.1	[5]

This table highlights the fundamental chemical change: the conversion of a protic hydroxyl group to an aprotic ether, which dictates the analytical strategy.

The Elucidation Workflow: A Multi-Pronged Approach

No single technique provides a complete picture. True analytical confidence is achieved by integrating data from multiple orthogonal methods. The following workflow represents a field-proven strategy for comprehensive structural validation.





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